2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene
Description
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and a phenylbutylsulfanyl group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of the benzene ring.
Properties
Molecular Formula |
C20H26S |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-(1-phenylbutan-2-ylsulfanyl)butylbenzene |
InChI |
InChI=1S/C20H26S/c1-3-19(15-17-11-7-5-8-12-17)21-20(4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
InChI Key |
OLRQVLLSJUCZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)SC(CC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene typically involves the alkylation of benzene with butyl and phenylbutylsulfanyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-phenylbutan-2-yl chloride and butylbenzene. These intermediates are then reacted under controlled conditions to form the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: HNO3, H2SO4, AlCl3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro-substituted aromatic compounds
Scientific Research Applications
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
Butylbenzene: A simpler aromatic hydrocarbon with a butyl group attached to the benzene ring.
Phenylbutane: An aromatic compound with a phenyl group attached to a butane chain.
Sulfanylbutylbenzene: A compound with a sulfanyl group attached to a butylbenzene structure.
Uniqueness
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is unique due to the presence of both phenylbutylsulfanyl and butyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
